molecular formula C21H16N2O3S B2688850 7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide CAS No. 921801-37-8

7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide

Cat. No. B2688850
CAS RN: 921801-37-8
M. Wt: 376.43
InChI Key: MGJWUAKOJVMMMP-UHFFFAOYSA-N
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Description

The compound “7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide” is a derivative of 8H-indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL pro . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The compound was part of a series of 8H-indeno[1,2-d]thiazole derivatives that were synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL pro .


Molecular Structure Analysis

The molecular structure of the compound involves an indene moiety that buries deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 . The 3,5-dimethoxybenzamido moiety of the compound forms strong H-bonds with Asn142, Glu166 on S1 subsite .

Scientific Research Applications

SARS-CoV-2 3CL Protease Inhibition

The compound has been synthesized and evaluated for its biochemical activities against the 3-Chymotrypsin-like cysteine protease (3CL pro) of SARS-CoV-2 . The 3CL pro is an attractive target for SARS-CoV-2 due to its important role in viral replication .

COVID-19 Treatment Research

The compound has been identified as a potential inhibitor of SARS-CoV-2, the virus that causes COVID-19 . This makes it a potential candidate for further research in the development of treatments for COVID-19.

Drug Design and Synthesis

The compound’s structure-activity relationships (SAR) have been studied, which is crucial in drug design and synthesis . This could lead to the development of more effective drugs based on the compound’s structure.

Biochemical Evaluation

The compound has been biochemically evaluated for its inhibitory activity against SARS-CoV-2 3CL pro . The representative compound displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Molecular Docking Studies

Molecular docking of the compound against 3CL pro was performed and the binding mode was rationalized . This provides valuable insights into how the compound interacts with the target protein, which is crucial in drug development.

Steric Hindrance and Electron Withdrawing Effects

The effects of steric hindrance and electron withdrawing were found to be clearly detrimental to inhibitory activities . This information is useful in the optimization of the compound for better activity.

properties

IUPAC Name

7-ethoxy-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-2-25-15-9-5-7-13-10-16(26-19(13)15)20(24)23-21-22-18-14-8-4-3-6-12(14)11-17(18)27-21/h3-10H,2,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJWUAKOJVMMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide

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